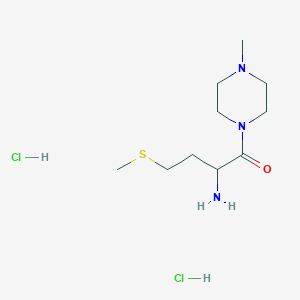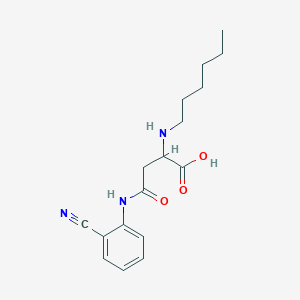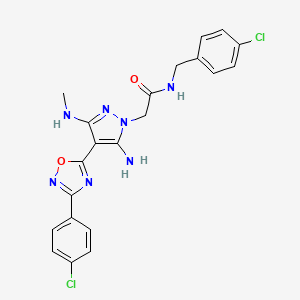![molecular formula C18H23N3O3 B2704083 N1-isobutyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 898423-15-9](/img/structure/B2704083.png)
N1-isobutyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide
Overview
Description
N1-isobutyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide is a synthetic organic compound known for its distinctive structure and potential applications in various scientific fields. This compound is characterized by a complex molecular framework that includes a hexahydropyridoquinoline core, making it a subject of interest in medicinal chemistry and synthetic organic research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-isobutyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide typically involves multiple steps, beginning with the construction of the hexahydropyridoquinoline core. This can be achieved through a series of cyclization reactions, often utilizing starting materials such as substituted anilines and cyclic ketones.
The key steps in the synthesis include:
Cyclization: : Formation of the hexahydropyridoquinoline core via cyclization of the precursor molecules.
Functionalization: : Introduction of the oxalamide functionality through reactions with appropriate reagents like oxalyl chloride.
Substitution: : Attachment of the isobutyl group through substitution reactions.
Industrial Production Methods
On an industrial scale, the production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This might involve continuous flow chemistry techniques, advanced purification methods, and precise control of reaction conditions such as temperature, pressure, and solvent systems.
Chemical Reactions Analysis
Types of Reactions
N1-isobutyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: : Where the compound is subjected to oxidizing agents, leading to the formation of different oxidation products.
Reduction: : Reactions with reducing agents can lead to the reduction of specific functional groups within the molecule.
Substitution: : Where the isobutyl or oxalamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
The reactions typically involve common reagents such as:
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Halogens, alkylating agents.
Major Products
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield higher oxidized derivatives, while reduction could lead to the formation of simpler amides or amines.
Scientific Research Applications
Chemistry
In chemistry, N1-isobutyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide is studied for its unique structural properties and reactivity. It serves as a model compound for studying cyclization and substitution reactions.
Biology
In biological research, this compound may be investigated for its potential interactions with biological targets, which could lead to the development of new bioactive molecules.
Medicine
Its complex structure makes it a candidate for drug development studies, where it could be screened for activities such as enzyme inhibition, receptor binding, or antimicrobial properties.
Industry
In the industrial sector, this compound could be explored for use in materials science, particularly in the development of novel polymers or advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N1-isobutyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide involves its interactions at the molecular level with specific targets. These targets could include enzymes, receptors, or other biomolecules. The exact pathways and targets would depend on its specific application, whether in drug development, chemical reactions, or material science.
Comparison with Similar Compounds
N1-isobutyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide can be compared with other compounds with similar structures, such as:
N1-isobutyl-N2-(3-oxo-1,2,3,4-tetrahydroquinolin-9-yl)oxalamide: : Differing in the saturation level of the quinoline ring.
N1-isobutyl-N2-(3-oxo-pyrido[3,2,1-ij]quinolin-9-yl)oxalamide: : A variation in the pyridoquinoline core.
N1-isobutyl-N2-(3-oxo-hexahydroquinolin-9-yl)oxalamide: : Differing in the degree of hydrogenation of the core structure.
Each of these compounds would exhibit unique properties and reactivity, making this compound distinct in its specific applications and mechanisms.
Properties
IUPAC Name |
N-(2-methylpropyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-11(2)10-19-17(23)18(24)20-14-8-12-4-3-7-21-15(22)6-5-13(9-14)16(12)21/h8-9,11H,3-7,10H2,1-2H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDWVIVYWQRBHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NC1=CC2=C3C(=C1)CCC(=O)N3CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401321118 | |
| Record name | N-(2-methylpropyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401321118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49678151 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
898423-15-9 | |
| Record name | N-(2-methylpropyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401321118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(1-Aminoethyl)phenoxy]acetonitrile hydrochloride](/img/structure/B2704001.png)
![N-[cyano(2-methoxyphenyl)methyl]-4-cyclopentyl-1,3-thiazole-5-carboxamide](/img/structure/B2704003.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({3-[2-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolyl}methyl)amine](/img/structure/B2704004.png)



![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2704009.png)

![2-((3,4-Difluorophenyl)amino)-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazole 5,5-dioxide](/img/structure/B2704013.png)
![1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one](/img/structure/B2704014.png)

![2-(2,4-dichlorophenyl)-7-methyl-4H-thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B2704019.png)
![Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2704021.png)
![3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,4-dimethylphenyl)-1,2,4-thiadiazol-5-amine](/img/structure/B2704023.png)
